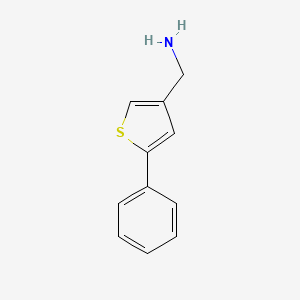
(5-Phenylthiophen-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Phenylthiophen-3-yl)methanamine is a useful research compound. Its molecular formula is C11H11NS and its molecular weight is 189.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Q. (Basic) What are the common synthetic routes for preparing (5-Phenylthiophen-3-yl)methanamine, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves multi-step routes, such as:
- Suzuki-Miyaura coupling to introduce the phenyl group to the thiophene ring under palladium catalysis .
- Bromination/functionalization at the 5-position of the thiophene ring, followed by amination via Gabriel synthesis or reductive amination .
- Protection/deprotection strategies for the amine group to prevent side reactions during intermediate steps .
Optimization factors:
- Temperature: Elevated temperatures (70–100°C) improve coupling efficiency but require inert atmospheres.
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol/methanol balances cost and safety .
- Catalyst loading: 5–10 mol% Pd(PPh₃)₄ for Suzuki coupling ensures high yields without excess waste.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 70–100°C | ↑ Coupling efficiency |
| Solvent | Ethanol/DMF | Balances reactivity and safety |
| Catalyst (Pd) | 5–10 mol% | Maximizes turnover number |
Q. (Basic) Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, amine protons at δ 1.5–2.5 ppm) .
- 13C NMR confirms the carbon framework, including thiophene and phenyl ring carbons .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 202.09) .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% for research-grade material) using C18 columns and UV detection .
- Infrared (IR) Spectroscopy: Detects amine N-H stretches (~3300 cm⁻¹) and C-S vibrations (~680 cm⁻¹) .
Q. (Advanced) How do steric and electronic effects of substituents on the thiophene ring influence the reactivity of this compound in subsequent chemical modifications?
Answer:
- Electronic Effects:
- Steric Effects:
- Bulky substituents at the 3-position hinder access to the amine group, reducing alkylation or acylation efficiency. This can be mitigated by using smaller reagents (e.g., methyl iodide over tert-butyl bromide) .
Experimental Design:
- Synthesize derivatives with varied substituents (e.g., -Br, -OCH₃, -CF₃) and compare reaction rates in model transformations (e.g., acetylation).
- Use density functional theory (DFT) to calculate frontier molecular orbitals and predict reactivity trends .
Q. (Advanced) What strategies can be employed to resolve contradictory data regarding the biological activity of this compound across different studies?
Answer:
- Replicate Studies: Standardize assay conditions (e.g., cell lines, incubation time, solvent controls) to eliminate variability .
- Purity Validation: Confirm compound purity (>98%) via HPLC and LC-MS to rule out impurities as confounding factors .
- Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., IC50 ranges against cancer cell lines) and outliers .
- Mechanistic Profiling: Use knockout cell lines or enzyme inhibition assays to verify target engagement .
Q. (Advanced) How can computational methods like molecular docking and DFT calculations be integrated into the study of this compound's mechanism of action?
Answer:
- Molecular Docking:
- Use AutoDock Vina to predict binding modes with biological targets (e.g., serotonin receptors) based on crystal structures (PDB IDs) .
- Score binding affinities (ΔG) to prioritize high-probability interactions.
- DFT Calculations:
Case Study:
Docking simulations of this compound with CYP450 enzymes revealed potential metabolic sites, guiding toxicity studies .
Q. (Basic) What are the key considerations when designing in vitro assays to evaluate the biological activity of this compound?
Answer:
- Cell Line Selection: Use target-specific models (e.g., HEK293 for receptor studies, MCF-7 for anticancer screening) .
- Dose Range: Test 0.1–100 µM concentrations to establish dose-response curves.
- Solvent Compatibility: Use DMSO (<0.1% v/v) to avoid cytotoxicity .
- Controls: Include positive controls (e.g., known inhibitors) and vehicle-only controls.
Q. (Advanced) How can regioselectivity challenges in the derivatization of this compound be addressed using modern synthetic methodologies?
Answer:
- Directed Ortho-Metalation: Use directing groups (e.g., -OMe) to steer functionalization to specific positions .
- Cross-Coupling Catalysis: Employ Pd/Ni catalysts with tailored ligands to control coupling sites .
- Protecting Group Strategies: Temporarily block the amine to direct reactivity to the thiophene ring .
Propiedades
Número CAS |
838893-06-4 |
|---|---|
Fórmula molecular |
C11H11NS |
Peso molecular |
189.28 g/mol |
Nombre IUPAC |
(5-phenylthiophen-3-yl)methanamine |
InChI |
InChI=1S/C11H11NS/c12-7-9-6-11(13-8-9)10-4-2-1-3-5-10/h1-6,8H,7,12H2 |
Clave InChI |
RTZWLTJYELLUSI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=CS2)CN |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CS2)CN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













